N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide

Radioimmunoconjugate Esterase-cleavable linker Metabolizable bifunctional reagent

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide, abbreviated MESS and also referred to as maleimidoethyl succinimidyl succinate (CAS 132774-52-8), is a heterobifunctional crosslinking reagent containing a maleimide group for thiol-directed protein conjugation and an N-hydroxysuccinimide (NHS) active ester for amine coupling, with the two reactive termini connected through an ester bond. Its molecular formula is C₁₄H₁₄N₂O₈ (MW 338.27 g/mol) and it is classified under the MeSH category of maleimides and succinimides as a metabolizable bifunctional linker designed specifically for the conjugation of antibodies with radionuclide chelates.

Molecular Formula C14H14N2O8
Molecular Weight 338.27 g/mol
CAS No. 132774-52-8
Cat. No. B166358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
CAS132774-52-8
Synonyms4-MESS
N-((4-(2-maleimidoethoxy)succinyl)oxy)succinimide
Molecular FormulaC14H14N2O8
Molecular Weight338.27 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCN2C(=O)C=CC2=O
InChIInChI=1S/C14H14N2O8/c17-9-1-2-10(18)15(9)7-8-23-13(21)5-6-14(22)24-16-11(19)3-4-12(16)20/h1-2H,3-8H2
InChIKeyHLYQBBSYKLLKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide (MESS, CAS 132774-52-8) – Compound Identity and Core Bifunctional Linker Profile for Radiolabeled Antibody Procurement


N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide, abbreviated MESS and also referred to as maleimidoethyl succinimidyl succinate (CAS 132774-52-8), is a heterobifunctional crosslinking reagent containing a maleimide group for thiol-directed protein conjugation and an N-hydroxysuccinimide (NHS) active ester for amine coupling, with the two reactive termini connected through an ester bond [1]. Its molecular formula is C₁₄H₁₄N₂O₈ (MW 338.27 g/mol) and it is classified under the MeSH category of maleimides and succinimides as a metabolizable bifunctional linker designed specifically for the conjugation of antibodies with radionuclide chelates [2]. The defining structural feature that distinguishes MESS from otherwise analogous maleimide–NHS linkers is the internucleus ester bond, which confers susceptibility to enzymatic cleavage by carboxyesterases, enabling controlled, traceless release of the conjugated payload in biological environments [1].

Linker type
Esterase-cleavable bifunctional linker
Reactive groups
Maleimide (thiol) + NHS ester (amine)
Research workflow
Radioimmunoconjugate & ADC payload release studies

Why Generic Substitution of MESS (CAS 132774-52-8) with Non-Metabolizable Maleimide–NHS Linkers Fails in Clearance-Critical Conjugate Design


Substituting MESS with a non-metabolizable maleimide–NHS linker such as EMCS (N-[(6-maleimidocaproyl)oxy]succinimide, CAS 55750-63-5) or SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) appears superficially reasonable because all three reagents possess the same terminal reactive groups for amine-to-thiol conjugation . However, MESS differs categorically in the chemical nature of its spacer: the ester bond linking the maleimide-bearing arm to the succinyl–NHS moiety acts as a programmed metabolic weak point that is absent in the all-carbon or amide-type backbones of EMCS and SMCC [1]. This ester confers carboxyesterase-dependent cleavability that directly governs in vivo pharmacokinetics — faster systemic clearance, reduced off-target organ accumulation, and elevated tumor-to-background radioactivity ratios — outcomes that a non-cleavable linker simply cannot reproduce [2]. Generic interchange therefore forfeits the sole design rationale that motivated MESS synthesis: the capacity to release a defined radiometal chelate from the antibody in non-target tissues, converting a persistent background signal into a rapidly excreted metabolite [1].

Property
MESS
EMCS / SMCC
Spacer bond
Succinyl–ester (enzyme-cleavable)
Alkyl or cyclohexane (non-cleavable)
Carboxyesterase substrate
Yes — defined metabolic route
No — persistent organ retention
Clearance consequence
Accelerated systemic clearance
Sustained background signal

Product-Specific Quantitative Evidence Guide: MESS (CAS 132774-52-8) Differentiation from Non-Metabolizable Maleimide–NHS Linkers


Ester Bond-Mediated Payload Release: MESS Conjugate Liberates >95% of Radioactivity in 24 h vs. ~20% for a Non-Ester Control

When the MESS-derived benzyl-EDTA chelating agent (MESS-Bz-EDTA) was conjugated to monoclonal antibody OST7 and incubated in 50% murine plasma or neutral-pH buffered solution at 37 °C, the conjugate (OST7-MESS-Bz-EDTA-¹¹¹In) rapidly released its radiolabel: more than 95% of the initial radioactivity was liberated within 24 h due to ester bond cleavage [1]. In contrast, the comparator conjugate OST7-MIH-¹³¹I, which lacks the MESS ester linkage, released only approximately 20% of its radioactivity under the identical incubation conditions [1]. This represents an approximately 4.75-fold greater cumulative payload release for the MESS-containing construct over 24 h, measured in the same experiment.

Payload release kinetics
Head-to-head
MESS: >95% released
EMCS-type: ~20% released
≥4.75-fold difference
Supports ester-dependent payload liberation; non-cleavable linkers cannot replicate this release profile.
24 h incubation in 50% murine plasma at 37°C
Radioimmunoconjugate Esterase-cleavable linker Metabolizable bifunctional reagent

In Vivo Blood Clearance and Organ De-Accumulation: MESS-Conjugated IgG Shows Faster Radioactivity Elimination from Blood, Liver, Kidney, and Spleen vs. EMCS-Conjugated IgG in Mice

In a direct in vivo comparison, nonspecific human IgG was conjugated with ⁶⁷Ga-DFO via either the MESS linker (⁶⁷Ga-DFO-MESS-IgG) or the non-metabolizable linker EMCS (⁶⁷Ga-DFO-EMCS-IgG), using identical conjugation chemistry and the same antibody batch. Following intravenous injection into mice, the MESS conjugate exhibited faster radioactivity clearance from the blood and lower radioactivity accumulation in the liver, kidney, and spleen compared with the EMCS conjugate [1]. The same directional effect was reproduced in a subsequent study using the anti-osteogenic sarcoma monoclonal antibody OST7: ⁶⁷Ga-DFO-MESS-OST7 displayed faster clearance from circulation and less accumulation in liver, kidney, and spleen than ⁶⁷Ga-DFO-EMCS-OST7 [2]. In athymic mice bearing osteogenic sarcoma xenografts, ⁶⁷Ga-DFO-MESS-OST7 achieved higher tumor-to-blood and tumor-to-organ radioactivity ratios compared with the EMCS conjugate [2].

In vivo clearance
Reported
MESS-IgG/OST7: faster blood clearance, lower organ accumulation
EMCS-IgG/OST7: sustained radioactivity retention
Directional clearance advantage observed in two antibody models; may support improved target-to-background ratios.
Full numeric biodistribution data not publicly available
Biodistribution Radioimmunoconjugate pharmacokinetics Metabolizable linker

Structural Basis for Differentiation: MESS Contains an Enzymatically Cleavable Ester Spacer, Whereas EMCS and SMCC Contain Non-Cleavable Alkyl/Cyclohexane Spacers

MESS (C₁₄H₁₄N₂O₈, MW 338.27) features a succinyl–ester bridge between the maleimidoethoxy arm and the NHS-activated succinimide terminus, creating an ester linkage that serves as a substrate for endogenous carboxyesterases [1]. Its closest structural analog, EMCS (C₁₄H₁₆N₂O₆, MW 308.29), replaces this ester with a direct alkyl chain connecting the maleimidocaproyl moiety to the NHS ester — an amide/ester-type bond to the succinimide that lacks any enzymatically labile site along the spacer [2]. SMCC (C₁₆H₁₈N₂O₆, MW 346.33) employs a cyclohexane ring spacer that is likewise non-cleavable . This structural distinction is functionally decisive: the MESS ester is cleaved by carboxyesterase to release the payload as a hippurate-like chelate, demonstrated by reverse-phase HPLC detection of free ⁶⁷Ga-SDF in urine of mice injected with ⁶⁷Ga-DFO-MESS-OST7, whereas no such release metabolite is observed with EMCS conjugates [3]. The ester bond is also the basis for the MESS conjugate's susceptibility to in vitro cleavage by purified carboxyesterase, confirmed by HPLC and cellulose acetate electrophoresis [1].

Linker structure
Class-level
MESS: succinyl–ester bridge (cleavable)
EMCS: alkyl chain (non-cleavable)
SMCC: cyclohexane spacer (non-cleavable)
Ester bond determines carboxyesterase substrate activity; non-ester linkers cannot reproduce this release mechanism.
Structures confirmed by NMR and MS; CAS Common Chemistry
Bifunctional linker chemistry Esterase substrate Cleavable vs non-cleavable crosslinker

Enzymatic Cleavage Specificity: Carboxyesterase-Dependent Release Confirmed In Vitro and In Vivo for MESS Conjugates, Absent in EMCS Conjugates

The mechanism of MESS ester bond cleavage was directly demonstrated through three complementary experimental lines: (1) incubation of ⁶⁷Ga-DFO-MESS-IgG with carboxyesterase in buffered solution generated free ⁶⁷Ga-SDF, identified by reverse-phase HPLC and cellulose acetate electrophoresis [1]; (2) size-exclusion HPLC of liver homogenate from mice 24 h after injection of ⁶⁷Ga-DFO-MESS-OST7 confirmed that all radioactivity eluted in the intact high-molecular-weight conjugate fraction, indicating that liver-accumulated radioactivity remained antibody-bound rather than representing free radionuclide deposition [2]; (3) reverse-phase HPLC of urine from the same mice revealed a single radioactivity peak co-eluting with authentic ⁶⁷Ga-SDF, proving that the ester cleavage product was rapidly excreted renally as the intact hippurate-like chelate [2]. In contrast, ⁶⁷Ga-DFO-EMCS conjugates lack the ester substrate and do not generate this excretable metabolite, resulting in sustained radioactivity retention in clearance organs [1].

Cleavage mechanism
Reported
Carboxyesterase produces ⁶⁷Ga-SDF; urinary excretion confirmed
No equivalent metabolite for EMCS conjugates
Mechanism links ester cleavage to defined excretable radiometabolite; non-ester linkers lack this elimination route.
HPLC and cellulose acetate electrophoresis data
Carboxyesterase Metabolite identification Urinary excretion

Best Research and Industrial Application Scenarios for MESS (CAS 132774-52-8): Where the Metabolizable Ester Bond Delivers Definitive Procurement Value


Radioimmunoconjugate Development Requiring Accelerated Non-Target Clearance for Improved Imaging Contrast

MESS is the linker of choice when developing antibody-based radiopharmaceuticals for diagnostic imaging (immunoSPECT or immunoPET) where high target-to-background ratios are critical. The ester bond ensures that radiolabeled chelate is preferentially released in non-target tissues via endogenous esterase activity and rapidly excreted in urine, directly enhancing imaging contrast at target sites [1]. The MESS conjugate's demonstrated ability to elevate tumor-to-blood and tumor-to-organ ratios relative to EMCS conjugates in tumor-bearing mice [2] makes it specifically relevant for procurement in projects where conventional non-cleavable linkers produce unacceptable background signal.

Antibody-Drug Conjugate (ADC) and Radioimmunotherapy Linker Design Requiring Programmed Payload Release and Reduced Off-Target Toxicity

In therapeutic conjugate design, MESS offers a metabolizable linkage strategy for controlled payload liberation. The ester bond is cleaved by carboxyesterases that are broadly expressed in liver, kidney, and other clearance organs, enabling the design of conjugates that retain the intact therapeutic agent at the tumor while releasing a rapidly cleared metabolite from non-target sites [1]. This is analogous to the clinically validated principle of cleavable linkers in ADCs but implemented through a distinct esterase substrate rather than cathepsin-B or acidic pH triggers. Procurement of MESS for such applications is justified when the payload is a chelated metal (e.g., radiometal or cytotoxic metal complex) that can be excreted intact after ester cleavage.

Comparative Bioconjugation Studies Requiring a Defined, Well-Characterized Metabolizable Linker as a Positive Control for Cleavable Linker Performance

MESS is one of the very few heterobifunctional linkers whose metabolizable cleavage mechanism has been characterized across the full in vitro-to-in vivo continuum: enzyme susceptibility, plasma stability, tissue biodistribution, hepatic metabolite analysis, and urinary metabolite identification [1][2]. This comprehensive characterization makes MESS an ideal positive control in studies evaluating novel cleavable linker chemistries or comparing cleavable vs. non-cleavable conjugation strategies. Procuring MESS for this purpose provides a benchmark with published quantitative release data (>95% cleavage in 24 h in 50% murine plasma [3]) against which new linker candidates can be directly measured.

Custom Chelate–Antibody Conjugate Synthesis Where the Ester Bond Serves as a Traceless, Spacer-Integrated Release Handle

Because MESS integrates the maleimide (thiol-reactive), NHS ester (amine-reactive for chelate coupling), and ester bond (cleavable) functionalities into a single small-molecule scaffold (MW 338.27), it serves as an efficient, one-component solution for building esterase-cleavable antibody–chelate conjugates without requiring additional orthogonal protecting groups or multi-step linker assembly [1]. This architectural integration is particularly valuable for custom synthesis or small-scale radiopharmaceutical preparation where minimizing synthetic steps and maximizing conjugate homogeneity are procurement priorities.

Application
Selection Property
Validation Focus
Radioimmunoconjugate imaging studies
Esterase-cleavable linker
Target-to-background ratio model evaluation
ADC / radioimmunotherapy linker research
Payload release via endogenous esterases
Off-target payload release profiling
Cleavable linker benchmark studies
Well-characterized ester-cleavage profile
Release kinetics benchmarking
Custom antibody–chelate conjugate synthesis
Integrated maleimide–NHS–ester scaffold
Conjugate homogeneity and synthetic efficiency
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